molecular formula C15H17NO4 B2790387 Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate CAS No. 384362-33-8

Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate

Cat. No.: B2790387
CAS No.: 384362-33-8
M. Wt: 275.304
InChI Key: QGLPWYHEXNFVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of an ethyl ester group attached to a quinoline ring system, which is further substituted with a methoxy group and a methyl group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate typically involves the condensation of 6-methoxy-2-methyl-4-oxoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinoline ring can be reduced to form a hydroxyl group.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methoxy-3-methylindole-2-carboxylate
  • Ethyl 6-methoxy-2-methyl-4-oxo-1(4H)-quinolineacetate
  • Ethyl 6-methoxy-2-methyl-4-oxoquinoline-1-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 2-(6-methoxy-2-methyl-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-20-15(18)9-16-10(2)7-14(17)12-8-11(19-3)5-6-13(12)16/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLPWYHEXNFVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=O)C2=C1C=CC(=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984860
Record name Ethyl (6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6630-31-5
Record name Ethyl (6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.